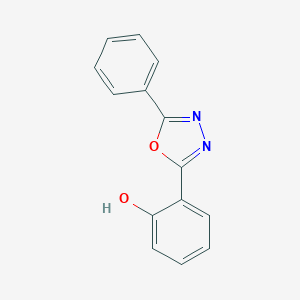
2-(5-苯基-1,3,4-恶二唑-2-基)苯酚
描述
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol: is a heterocyclic compound that belongs to the oxadiazole family. It is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is further connected to a phenol group.
科学研究应用
Chemistry: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol is used as a building block in organic synthesis.
Biology and Medicine: This compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the field of materials science, 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photoluminescent properties .
作用机制
Target of Action
Similar compounds such as 5-phenyl-1,3,4-oxadiazol-2(3h)-ones have been reported to inhibit the carboxylesterase notum , a negative regulator of the Wnt signaling pathway .
Mode of Action
It’s worth noting that oxadiazole derivatives often act as ligands, coordinating through the nitrogen atom .
Biochemical Pathways
If it indeed inhibits notum like its similar compounds, it could impact the wnt signaling pathway .
Result of Action
Some oxadiazole derivatives have shown significant anticancer and antioxidant activities .
生化分析
Biochemical Properties
It has been found to show significant antioxidant and anticancer activities
Cellular Effects
It has been observed to show significant anticancer activity , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of benzohydrazide with benzoic acid derivatives under dehydrative cyclization conditions . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or sulfuric acid, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives.
相似化合物的比较
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound has a thiol group instead of a phenol group, which can alter its reactivity and applications.
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Similar to the above, with a mercapto group that provides different chemical properties.
2-Phenyl-1,3,4-oxadiazoline-5-thione: Another structural analog with a thione group, used in different chemical reactions.
Uniqueness: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of both a phenol group and an oxadiazole ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJOWVRUHGNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419396 | |
| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18233-24-4 | |
| Record name | 18233-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol in phosphorescent OLED emitters?
A: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol acts as an ancillary ligand in iridium(III) and platinum(II) complexes used as emitters in phosphorescent OLEDs [, , , , ]. As an electron-transporting ancillary ligand, it contributes to balancing the injection and transport of electrons and holes within the OLED device []. This balanced charge transport is crucial for achieving high device performance.
Q2: How does modifying the structure of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol affect the performance of the resulting OLEDs?
A: Research shows that introducing fluoro or trifluoromethyl substituents to the 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol ancillary ligand can significantly impact the photoluminescence, electrochemical properties, and electroluminescent performance of the resulting iridium(III) complexes [, ]. For instance, a complex using 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand demonstrated superior OLED performance with higher current efficiency and external quantum efficiency compared to complexes with less substituted ancillary ligands [].
Q3: What are the advantages of using iridium(III) complexes containing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol as emitters in OLEDs?
A3: Iridium(III) complexes incorporating 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol exhibit several desirable properties for OLED applications:
- High Photoluminescence Efficiency: These complexes often display high photoluminescence quantum yields, reaching up to 94%, indicating efficient energy transfer and light emission [].
- Tunable Emission Color: By modifying the main ligands coordinated to the iridium(III) center, the emission color can be tuned across a range of wavelengths, including green and deep red [, ].
- Good Electron Mobility: The presence of the 1,3,4-oxadiazole moiety in the ancillary ligand contributes to enhanced electron mobility in these complexes, facilitating efficient charge transport within the OLED device [].
- Low Efficiency Roll-Off: Devices incorporating these complexes demonstrate good operational stability with low efficiency roll-off at high luminance, making them promising for practical applications [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


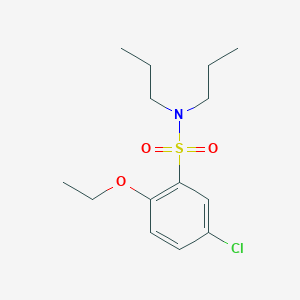
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)
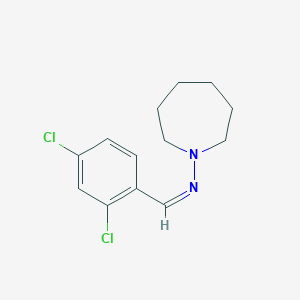

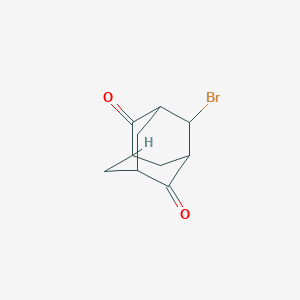
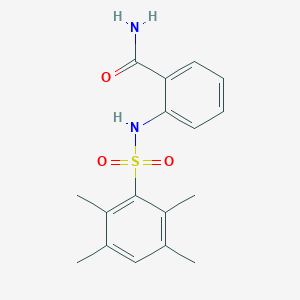
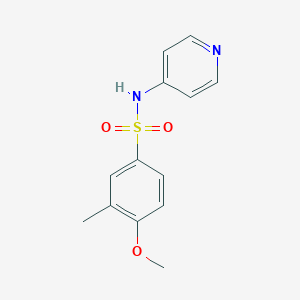
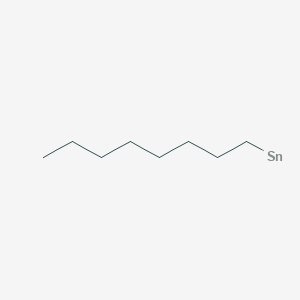
![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)
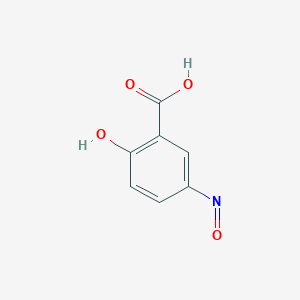
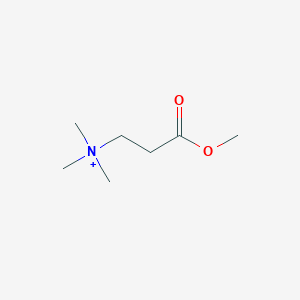
![(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene](/img/structure/B230767.png)
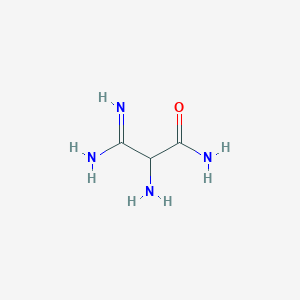
![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)
